molecular formula C32H22N2O2 B4593525 2,3-bis(4-phenoxyphenyl)quinoxaline

2,3-bis(4-phenoxyphenyl)quinoxaline

Cat. No.: B4593525
M. Wt: 466.5 g/mol
InChI Key: XNKIECKEKBVCRI-UHFFFAOYSA-N
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Description

2,3-bis(4-phenoxyphenyl)quinoxaline is a functionalized quinoxaline derivative of significant interest in medicinal chemistry and materials science research. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and utility in functional materials . This compound features a quinoxaline core substituted at the 2 and 3 positions with 4-phenoxyphenyl groups, a structure that suggests potential for various applications. In pharmaceutical research, quinoxaline derivatives have demonstrated a wide spectrum of potent biological properties, including antibacterial, anticancer, antiviral, and antifungal activities . Some specific quinoxaline derivatives, such as Quinoxidine and Dioxidine, have been used clinically as broad-spectrum antibacterial agents . Recent studies on 2,3-N,N-diphenyl quinoxaline analogues have shown promising activity against clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium/faecalis (VRE), and have also been effective in preventing biofilm formation . The molecular structure of related compounds, such as 2,3-bis(4-ethoxyphenyl)quinoxaline, has been characterized by X-ray crystallography, revealing that the quinoxaline core can be twisted with respect to the pendant aryl ring systems . This structural feature can influence the compound's intermolecular interactions and solid-state packing, which is relevant for its application in materials science. Beyond biomedical applications, quinoxaline derivatives are also investigated as building blocks for the synthesis of dyes, efficient electroluminescent materials, organic semiconductors, and anion receptors . The synthesis of this compound can be anticipated through classic condensation reactions, such as the coupling of a 1,2-diketone precursor like 1,2-bis(4-phenoxyphenyl)ethane-1,2-dione with 1,2-diaminobenzene . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

2,3-bis(4-phenoxyphenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N2O2/c1-3-9-25(10-4-1)35-27-19-15-23(16-20-27)31-32(34-30-14-8-7-13-29(30)33-31)24-17-21-28(22-18-24)36-26-11-5-2-6-12-26/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKIECKEKBVCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Influence :

  • Methoxy/phenoxy groups enhance electron-donating capacity, improving charge transport in optoelectronic devices .
  • Fluorophenyl substituents in iridium complexes optimize emission wavelengths for OLEDs .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,3-bis(4-phenoxyphenyl)quinoxaline, and how can reaction efficiency be optimized?

  • Methodology :

  • Precursor selection : Use 4-phenoxybenzaldehyde and 1,2-diaminobenzene in a condensation reaction under acidic conditions (e.g., acetic acid) .
  • Solvent system : Tetrahydrofuran (THF) with catalytic acetic acid improves yield and reduces side products .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity .

Q. How can analytical techniques resolve discrepancies in melting point or spectral data for quinoxaline derivatives?

  • Approach :

  • Melting point validation : Compare experimental values (e.g., 130–131°C) with literature (134–135°C) by repeating synthesis under anhydrous conditions and using differential scanning calorimetry (DSC) for precise measurement .
  • NMR analysis : Assign peaks using ¹H/¹³C-NMR in CDCl₃ (e.g., δ 7.97 ppm for aromatic protons, δ 161.99 ppm for fluorinated carbons) and cross-validate with computational tools like DFT .
  • HPLC optimization : Use reverse-phase HPLC (Newcrom R1 column, acetonitrile/water gradient) to confirm purity and identify byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or ethoxy groups) impact the photophysical properties of quinoxaline derivatives?

  • Experimental design :

  • Fluorination effects : Compare 2,3-bis(4-fluorophenyl)quinoxaline with non-fluorinated analogs via UV-Vis spectroscopy and cyclic voltammetry. Fluorine substitution reduces HOMO-LUMO gaps, enhancing electron transport in OLEDs .
  • Ethoxy substituents : Analyze crystal packing (X-ray diffraction) to assess how ethoxy groups influence π-π stacking and charge mobility in electrochromic copolymers .

Q. What strategies address contradictions in electrochemical data for quinoxaline-based materials?

  • Resolution framework :

  • Control experiments : Repeat electrochemical copolymerization (e.g., with EDOT) under inert atmospheres to prevent oxidation side reactions .
  • Spectroelectrochemistry : Correlate redox potentials (e.g., -1.2 V vs Ag/Ag⁺) with in-situ UV-Vis absorption to validate charge-transfer mechanisms .

Q. How can computational modeling complement experimental data in predicting quinoxaline derivative behavior?

  • Method integration :

  • DFT calculations : Optimize geometries using Gaussian09 (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data (e.g., δ 135.02 ppm for quinoxaline carbons) .
  • Molecular docking : Simulate interactions of this compound with biological targets (e.g., enzymes) to prioritize in vitro assays .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting spectral or crystallographic data for quinoxaline derivatives?

  • Case study :

  • Melting point mismatch : Investigate polymorphism by growing single crystals under varied conditions (slow evaporation vs. diffusion) and analyze via X-ray diffraction .
  • NMR discrepancies : Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and temperature (e.g., 298 K vs. 313 K) on chemical shift values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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